molecular formula C26H29N3O B4097092 2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide

2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide

Cat. No.: B4097092
M. Wt: 399.5 g/mol
InChI Key: WBUBOKBARDGPSS-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide is a synthetic small molecule of interest in chemical and pharmaceutical research. Its structure, which incorporates a naphthylmethyl-benzimidazole group linked to a pivalamide (2,2-dimethylpropanamide) chain, suggests potential for use as a key intermediate in organic synthesis or as a pharmacological probe. Benzimidazole derivatives are a well-studied class of heterocyclic compounds known for their diverse biological activities, often serving as core structures in the development of enzyme inhibitors and receptor ligands. Researchers may investigate this compound for its potential interactions with specific biological targets, such as enzymes involved in cellular signaling pathways. Its structural features make it a candidate for use in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific research applications. The compound's mechanism of action would be specific to the research context and is not characterized for this product. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,2-dimethyl-N-[3-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O/c1-26(2,3)25(30)27-17-9-16-24-28-22-14-6-7-15-23(22)29(24)18-20-12-8-11-19-10-4-5-13-21(19)20/h4-8,10-15H,9,16-18H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUBOKBARDGPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide typically involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . This is followed by the alkylation of the benzimidazole with naphthylmethyl bromide under basic conditions to introduce the naphthylmethyl group. The final step involves the reaction of the resulting intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA and proteins, disrupting their function. This compound may inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Lipophilicity and Target Binding

  • The naphthylmethyl group in the target compound confers higher lipophilicity (logP ~4.5 estimated) compared to analogs with smaller aryl groups (e.g., 2,5-dimethylbenzyl: logP ~3.8) . This may enhance membrane permeability but reduce aqueous solubility.

Pharmacological Profiles

  • Antimicrobial Activity : Analogs with halogenated aryl groups (e.g., 3-chlorophenylmethyl ) exhibit stronger antimicrobial effects (MIC: 2–8 µg/mL against S. aureus), likely due to increased electrophilicity. The naphthyl group may reduce this activity due to steric hindrance.
  • Anticancer Potential: Compounds with extended π-systems (e.g., naphthyl) often show improved intercalation into DNA or inhibition of tubulin polymerization. For example, naphthalene-containing analogs demonstrated IC50 values of 1.5–5 µM in breast cancer cell lines, outperforming benzyl-substituted derivatives (IC50: 8–15 µM) .

Biological Activity

Overview of 2,2-Dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide

This compound is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the naphthylmethyl group suggests potential interactions with biological targets that may enhance its pharmacological profile.

1. Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Compounds in this class often act by inhibiting key enzymes involved in cancer cell proliferation and survival. For example, studies have shown that similar benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

2. Antimicrobial Properties

Benzimidazole compounds are also known for their antimicrobial activities. They can exhibit effectiveness against various bacterial strains and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

3. Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives is another area of interest. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in mediating inflammatory responses.

4. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications on the benzimidazole ring or the substituents can significantly influence biological activity. For instance, the introduction of different alkyl or aryl groups can enhance potency or selectivity towards specific targets.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of tubulin polymerization
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of COX and cytokine production

Case Study 1: Anticancer Activity

In a study examining a series of benzimidazole derivatives, one compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range. This suggests that structural modifications similar to those found in this compound could yield potent anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another research project focused on a related benzimidazole compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted that the presence of aromatic groups significantly enhanced antibacterial activity.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, including:

  • Temperature : Maintain precise temperature ranges (e.g., 50–80°C) to avoid side reactions .
  • Solvents : Use polar aprotic solvents like dimethylformamide (DMF) to enhance reaction homogeneity .
  • Catalysts : Employ bases such as sodium hydride or triethylamine to accelerate coupling reactions .
  • Purification : Implement gradient crystallization or column chromatography to isolate high-purity products .

Experimental Design : Apply statistical methods (e.g., factorial design) to identify critical parameters (e.g., molar ratios, reaction time) and minimize trial-and-error approaches .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for protons (¹H NMR) and carbons (¹³C NMR) to verify substituent positions .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) .
  • X-ray Crystallography : Resolve 3D conformation and bond angles for crystalline intermediates .

Advanced: How can computational chemistry predict the reactivity or biological activity of this compound?

Methodological Answer:
Integrate computational tools with experimental validation:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Docking : Simulate binding affinities to biological targets (e.g., enzymes) using software like AutoDock .
  • AI-Driven Simulations : Leverage platforms like COMSOL Multiphysics to model reaction pathways and optimize conditions .

Advanced: What strategies resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR data with synthetic intermediates to identify misassignments .
  • Isotopic Labeling : Use ¹³C-labeled reagents to trace carbon connectivity in ambiguous cases .
  • Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility .

Basic: What are key considerations for designing a multi-step synthesis protocol?

Methodological Answer:

  • Stepwise Protection/Deprotection : Shield reactive groups (e.g., benzimidazole NH) to prevent unwanted side reactions .
  • Intermediate Monitoring : Use HPLC to track reaction progress and isolate unstable intermediates .
  • Scalability : Ensure solvent compatibility and catalyst recyclability for future scale-up .

Advanced: How can advanced separation technologies enhance purification?

Methodological Answer:

  • Membrane Technologies : Apply nanofiltration to separate low-molecular-weight byproducts .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with acetonitrile/water gradients for high-resolution separation .

Advanced: What experimental approaches elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) .
  • Cell-Based Viability Tests : Evaluate cytotoxicity using MTT assays in relevant cell lines .
  • Metabolic Stability Studies : Incubate with liver microsomes to assess pharmacokinetic properties .

Basic: How does solvent selection impact synthesis efficiency?

Methodological Answer:

  • Polarity : Polar solvents (DMF, DMSO) stabilize charged intermediates in amide bond formation .
  • Boiling Point : High-boiling solvents (e.g., toluene) enable reflux conditions for slow reactions .
  • Byproduct Solubility : Choose solvents where impurities precipitate for easy filtration .

Advanced: How can high-throughput screening evaluate biological activity of derivatives?

Methodological Answer:

  • Automated Platforms : Use 96-well plates to test derivatives against bacterial/fungal strains .
  • Structure-Activity Relationship (SAR) : Correlate substituent variations (e.g., naphthyl vs. phenyl) with activity trends .

Advanced: What methodologies analyze 3D conformation and target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over time to assess binding stability .
  • X-ray Crystallography : Resolve co-crystal structures with biological targets (e.g., receptors) .
  • Nuclear Overhauser Effect (NOE) : Use 2D NMR (NOESY) to determine spatial proximity of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide
Reactant of Route 2
Reactant of Route 2
2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide

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